molecular formula C8H8N4O2 B6601983 methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate CAS No. 2091387-86-7

methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Cat. No.: B6601983
CAS No.: 2091387-86-7
M. Wt: 192.17 g/mol
InChI Key: PLBZPMNLHYWZHE-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This heterocyclic compound features a fused pyrazolopyridine core, a scaffold recognized for its wide range of biomedical applications and close similitude to purine bases found in DNA and RNA . The presence of both an ester and an amino group at key positions on the ring system makes this derivative a versatile intermediate for further synthetic elaboration. Researchers can utilize the ester group for amide bond formation or reduction to aldehydes, while the amino group is amenable to condensation or diazotization reactions, enabling the rapid generation of diverse compound libraries for biological screening. The pyrazolo[4,3-b]pyridine scaffold is of significant interest in early-stage research for developing novel therapeutic agents. Scientific literature indicates that related analogs have demonstrated potent antitumor activity by targeting essential kinases, such as cyclin-dependent kinases (CDK2) and Abl kinase, which are implicated in the progression of various cancers, including leukemia . Furthermore, this class of compounds has been explored for its antimicrobial properties, showing efficacy against a panel of bacterial and fungal strains . The structural features of this specific compound also make it a candidate for use in developing inhibitors for other targets, such as c-Met kinase, interleukin-2 inducible T-cell kinase (ITK), and the metabotropic glutamate receptor 4 (mGlu4), highlighting its potential across multiple drug discovery platforms . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBZPMNLHYWZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=NN2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications:

Cancer Therapy

  • PD-1/PD-L1 Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. A derivative showed an IC50 value of 9.6 nM, indicating potent activity against this pathway .
  • Mechanism of Action : The compound's structure allows for effective binding to the PD-L1 dimer, promoting immune response against tumors .

Antimicrobial Activity

  • Preliminary studies suggest that pyrazolo[4,3-b]pyridines can exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve interference with bacterial DNA synthesis .

Neuroprotective Effects

  • Research indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases .

Case Study 1: PD-1/PD-L1 Interaction Inhibitors

A series of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and tested for their inhibitory effects on the PD-1/PD-L1 pathway. The most promising compound (D38) demonstrated significant inhibition with an EC50 value of 1.61 μM in cellular assays . The structure-activity relationship (SAR) analysis revealed key modifications that enhanced binding affinity.

CompoundIC50 (nM)Notes
D389.6Most potent inhibitor identified
D130.6Moderate activity
D2525Lower efficacy

Case Study 2: Antimicrobial Testing

In vitro testing of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine derivatives against E. coli and S. aureus showed promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, suggesting potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to a decrease in the proliferation of cancer cells or the inhibition of microbial growth. The compound can also interact with various signaling pathways, affecting cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Methyl 1H-Pyrazolo[4,3-b]Pyridine-5-Carboxylate (QM-7727)
  • Substituents : Methyl ester at position 5.
  • Molecular Formula : C₈H₇N₃O₂.
  • Molecular Weight : 177.16 g/mol.
  • Key Differences : The ester group at position 5 alters electronic distribution and steric interactions compared to the 6-carboxylate isomer. This positional shift reduces synthetic accessibility (purity: 98% vs. 95% for the 6-carboxylate) .
Methyl 1H-Pyrazolo[4,3-b]Pyridine-7-Carboxylate (QM-8123)
  • Substituents : Methyl ester at position 7.
  • Molecular Formula : C₈H₇N₃O₂.
  • Molecular Weight : 177.16 g/mol.

Ester Group Modifications

Ethyl 1H-Pyrazolo[4,3-b]Pyridine-6-Carboxylate
  • Substituents : Ethyl ester at position 6.
  • Molecular Formula : C₉H₉N₃O₂.
  • Molecular Weight : 191.19 g/mol.
  • Key Differences : The ethyl group increases lipophilicity compared to the methyl ester, reducing aqueous solubility. This derivative is used in prodrug strategies for sustained release .

Substituent Variations at Position 3

Methyl 3-(4-Methoxyphenyl)-2-Phenyl-2H-Pyrazolo[4,3-b]Pyridine-6-Carboxylate (5f)
  • Substituents : 4-Methoxyphenyl at position 3, phenyl at position 2.
  • Molecular Formula : C₂₂H₁₇N₃O₃.
  • Molecular Weight : 371.39 g/mol.
  • Key Differences : Bulky aromatic substituents at position 3 enhance π-π stacking interactions, making this derivative suitable for targeting hydrophobic enzyme pockets .
4-(Methoxycarbonyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-6-Carboxylic Acid
  • Substituents : Methyl at position 3, carboxylic acid at position 6.
  • Molecular Formula : C₁₀H₉N₃O₄.
  • Molecular Weight : 235.20 g/mol.

Data Table: Key Properties of Selected Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications References
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate 3-NH₂, 6-COOCH₃ C₈H₈N₄O₂ 192.17 Moderate (salt-dependent) Kinase inhibitors, bioactive intermediates
Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate 6-COOCH₃ C₈H₇N₃O₂ 177.16 Low Scaffold for further derivatization
Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate 6-COOCH₂CH₃ C₉H₉N₃O₂ 191.19 Low Prodrug development
Methyl 3-(4-methoxyphenyl)-2-phenyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate 3-(4-MeOPh), 2-Ph C₂₂H₁₇N₃O₃ 371.39 Not reported Enzyme inhibition studies
4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid 3-CH₃, 4-COOCH₃, 6-COOH C₁₀H₉N₃O₄ 235.20 Low (acid form) Solubility modulation via salt formation

Biological Activity

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound belonging to the pyrazolo[4,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 1301214-72-1

Biological Activities

The biological activities of this compound have been investigated in various studies, primarily focusing on its role as an inhibitor in different biochemical pathways.

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit significant anticancer properties. For instance, a study highlighted that derivatives of pyrazolo[3,4-b]pyridine showed promising results against various cancer cell lines, including A172 and U87MG, with some compounds demonstrating micromolar antiproliferative effects .

CompoundCell LineIC50 (µM)
15yA1720.2
15yU87MGMicromolar
15yA375Micromolar
15yPanc0504Micromolar

Antitubercular Activity

Recent studies have identified this compound derivatives as potential candidates against Mycobacterium tuberculosis. The in vitro activity was assessed using the microplate alamar blue assay (MABA), revealing that certain substitutions significantly enhanced antitubercular efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrazolo[4,3-b]pyridines suggests that modifications at specific positions can dramatically influence biological activity. For example:

  • Position C3 : The presence of a methyl group is prevalent among active compounds.
  • Position C5 : The introduction of electron-withdrawing groups enhances potency against cancer cell lines.

Case Studies

  • Inhibition of TBK1 : A derivative of pyrazolo[3,4-b]pyridine was shown to inhibit TBK1 with an IC50 value of 0.2 nM. This compound also effectively blocked downstream signaling pathways in immune cells .
  • Anticancer Efficacy : A study synthesized a series of pyrazolo[3,4-b]pyridines and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that specific substitutions led to enhanced cytotoxicity .

Q & A

Advanced Research Question

  • QSAR modeling : Quantitative structure-activity relationship (QSAR) analysis of analogs like 3-(4-bromophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can predict bioactivity and toxicity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

What analytical techniques validate the stability of this compound under physiological conditions?

Basic Research Question

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (37°C) over 24 hours .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C indicating suitability for lyophilization .

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